molecular formula C15H12Cl3NO2 B5850921 3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide

3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide

Cat. No.: B5850921
M. Wt: 344.6 g/mol
InChI Key: KYTAGMXMXNDSSZ-UHFFFAOYSA-N
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Description

3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide is a chemical compound with the molecular formula C15H12Cl3NO2. It is a member of the benzamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of three chlorine atoms, an ethoxy group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and 4-ethoxybenzoic acid.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where 2,3-dichloroaniline is reacted with 4-ethoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction forms the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of 4-ethoxybenzoic acid and 2,3-dichloroaniline.

Scientific Research Applications

3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways and physiological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2,3-dichlorophenyl)benzamide: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    4-ethoxy-N-(2,3-dichlorophenyl)benzamide: Similar structure but with different substitution patterns, leading to variations in properties and applications.

Uniqueness

3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide is unique due to the presence of both chlorine atoms and an ethoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-2-21-13-7-6-9(8-11(13)17)15(20)19-12-5-3-4-10(16)14(12)18/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTAGMXMXNDSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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